molecular formula C14H17ClN4O2S B2599766 3-chloro-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide CAS No. 1797248-43-1

3-chloro-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide

Cat. No.: B2599766
CAS No.: 1797248-43-1
M. Wt: 340.83
InChI Key: HTSGMYDKOYEMAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro-substituted benzene ring, a dimethylamino group, and a pyrimidine ring. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 2,4,6-trimethylpyrimidine with dimethylamine under controlled conditions to introduce the dimethylamino group. This intermediate is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.

The final step involves the sulfonation of the chlorinated intermediate with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency. The purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or alcohols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield sulfonamide derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

3-chloro-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the dimethylamino group and the chloro-substituted benzene ring allows for strong interactions with biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2-(dimethylamino)ethyl)benzamide
  • 3-chloro-N,N-dimethylaniline

Uniqueness

Compared to similar compounds, 3-chloro-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide is unique due to its combination of a pyrimidine ring and a benzenesulfonamide group. This unique structure allows it to participate in a broader range of chemical reactions and enhances its potential for various scientific applications.

Properties

IUPAC Name

3-chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O2S/c1-9-13(10(2)17-14(16-9)19(3)4)18-22(20,21)12-7-5-6-11(15)8-12/h5-8,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSGMYDKOYEMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N(C)C)C)NS(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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